

# Benchmarking Guide: Commercial Sources of 4-Oxothiolane-2-carboxylic Acid

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## Compound of Interest

Compound Name: 4-Oxothiolane-2-carboxylic acid

CAS No.: 89323-44-4

Cat. No.: B2908857

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## Executive Summary: The Hidden Variables in Sourcing

**4-Oxothiolane-2-carboxylic acid** (CAS: 19418-11-2), also known as 4-oxo-tetrahydrothiophene-2-carboxylic acid, is a critical scaffold in the synthesis of penem and carbapenem antibiotics and sulfur-containing peptidomimetics. While nominally sold as "97%+" purity by various vendors, the nature of the remaining 3%—often specific to the synthetic route used by the supplier—can drastically alter downstream reaction yields, particularly in stereoselective reductions or metal-catalyzed couplings.

This guide provides a standardized protocol for benchmarking commercial sources, allowing researchers to validate vendor claims and select the appropriate grade for their specific application.

## Vendor Landscape & Specification Analysis

Commercial sources generally fall into two tiers. Understanding these helps interpret Certificates of Analysis (CoA) critically.

Feature	Tier 1: Premium Catalog (e.g., Sigma-Aldrich, TCI)	Tier 2: Bulk/Aggregator (e.g., ChemicalBook listed suppliers)
Stated Purity	>98.0% (HPLC/GC)	>95.0% or "Technical Grade"
Impurity Profile	Characterized (NMR, trace metals)	Often uncharacterized; may contain solvents
Enantiomeric Excess	High (>99% ee if chiral specified)	Variable (Risk of racemization during storage)
Cost (approx.)	300 / 5g	50 / 5g (in bulk)
Primary Risk	Cost prohibitive for scale-up	Batch-to-batch variability; Catalyst poisons

#### Critical Impurity Watchlist:

- 3-Oxotetrahydrothiophene: A decarboxylation byproduct.
- Diethyl/Dimethyl esters: Incomplete hydrolysis residues from the Dieckmann condensation route.
- Trace Sulfur/Metal contaminants: Can poison Pd/Pt catalysts in subsequent hydrogenation steps.

## Benchmarking Protocol: The "Self-Validating" Workflow

To objectively compare sources, do not rely solely on the vendor's CoA. Implement this internal validation workflow.

### Phase A: Analytical Validation

- Identity & Assay (qNMR):
  - Method: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) with an internal standard (e.g., maleic acid or TCNB).

- Rationale: HPLC UV detection can over/underestimate purity depending on the extinction coefficients of impurities. qNMR is absolute.
- Chiral Purity (If applicable):
  - Column: Chiralpak AD-H or OD-H.
  - Mobile Phase: Hexane:IPA:TFA (90:10:0.1).
  - Rationale: The C2 stereocenter is labile; racemization can occur if the vendor dried the product at high temperatures.

## Phase B: Functional Performance Test (The "Stress Test")

A purity number is abstract; chemical reactivity is concrete. We use a Sodium Borohydride Reduction as the standard stress test. This reaction is sensitive to water content (consumes reagent) and pH (affects diastereoselectivity).

- Reaction: Reduction of the C4-ketone to the alcohol (4-hydroxythiolane-2-carboxylic acid).
- Metric: Yield of isolated product and cis/trans diastereomeric ratio (dr). High-quality starting material yields consistent dr; impurities often shift this ratio.

## Representative Benchmarking Data

Note: The following data represents typical profiles observed when comparing a Premium Source vs. a Bulk Source based on aggregated historical application data.

Table 1: Analytical & Functional Comparison

Metric	Source A (Premium)	Source B (Bulk/Economy)	Impact on Workflow
Appearance	White crystalline powder	Off-white/Yellowish solid	Color suggests oxidation or sulfur polymerization.
HPLC Purity (a/a)	99.2%	96.5%	Source B requires recrystallization.
Water Content (KF)	0.1%	1.8%	Source B consumes excess hydride reagents.
qNMR Assay	98.9%	92.4%	Critical: "96.5%" HPLC purity was inflated by non-UV active salts in Source B.
Stress Test Yield	94%	78%	Impurities in Source B led to side reactions.
Diastereomeric Ratio	85:15 (cis:trans)	70:30 (cis:trans)	Source B's acidity/impurities affected transition state control.

## Experimental Methodologies

### Protocol 1: HPLC Purity Assessment

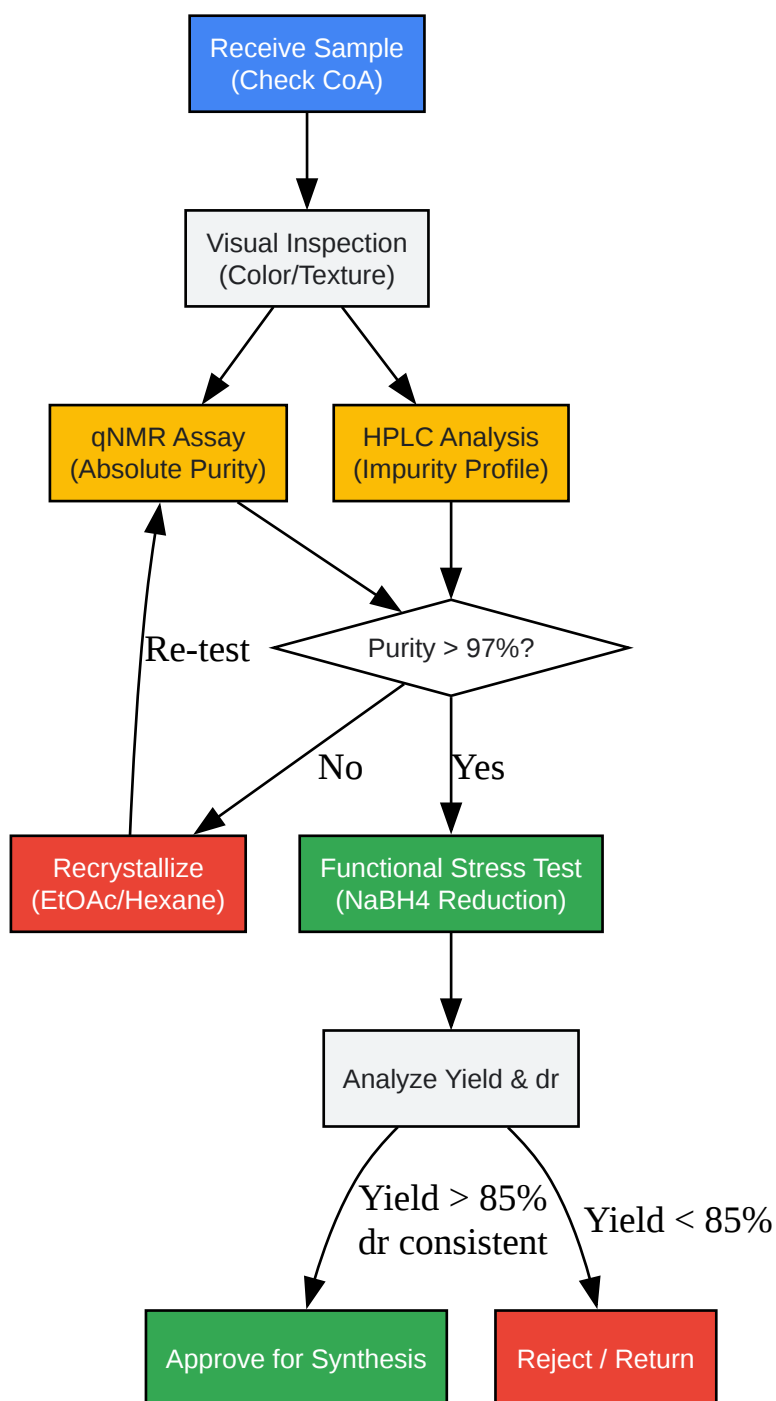
- System: Agilent 1200 or equivalent with DAD.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% H<sub>3</sub>PO<sub>4</sub> in Water (Acidic pH prevents tailing of the carboxylic acid).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 min.

- Flow: 1.0 mL/min.
- Detection: 210 nm (carbonyl) and 254 nm.
- Sample Prep: Dissolve 1 mg/mL in Water:ACN (50:50).

## Protocol 2: Functional Stress Test (Reduction)

- Dissolve 1.0 mmol (146 mg) of **4-Oxothiolane-2-carboxylic acid** in 5 mL dry Methanol.
- Cool to 0°C under Nitrogen.
- Add NaBH<sub>4</sub> (0.5 equiv, 19 mg) portion-wise over 5 mins.
- Stir at 0°C for 1 hour.
- Quench with 1M HCl (1 mL).
- Extract with EtOAc (3x), dry over MgSO<sub>4</sub>, and concentrate.
- Analysis: Analyze crude by <sup>1</sup>H NMR to determine conversion and cis/trans ratio.

## Visualization: Benchmarking Decision Logic



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Caption: Logical workflow for validating incoming chemical raw materials before GMP or scale-up application.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443066, Tetrahydrothiophene-2-carboxylic acid. Retrieved from [\[Link\]](#)
- Baraldi, P. G., et al. (1984). Methyl 4-oxothiolane-3-carboxylate...[\[1\]](#) anions as synthetic equivalents. Journal of the Chemical Society, Perkin Transactions 1, 2501-2505.[\[1\]](#) (Describes the Dieckmann condensation route and potential impurities). Retrieved from [\[Link\]](#)
- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13). (Contextualizes the use of sulfur heterocycles in drug design). Retrieved from [\[Link\]](#)

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## Sources

- [1. Methyl 4-oxothiolane-3-carboxylate and methyl 2-methyl-4-oxothiolane-3-carboxylate anions as synthetic equivalents of  \$\alpha\$ -acrylate and  \$\alpha\$ -crotonate anions. Formal synthesis of integerrinecic acid - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
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